molecular formula C23H24FN3O4S2 B2700313 N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1226448-99-2

N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2700313
CAS No.: 1226448-99-2
M. Wt: 489.58
InChI Key: MBYWUHSQFRWNNB-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of fluorobenzyl, methoxyphenyl, piperazine, sulfonyl, and thiophene carboxamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the piperazine derivative: This involves the reaction of 4-methoxyphenylpiperazine with a suitable sulfonyl chloride to form the sulfonyl piperazine intermediate.

    Introduction of the thiophene carboxamide: The sulfonyl piperazine intermediate is then reacted with a thiophene carboxylic acid derivative under appropriate conditions to form the desired thiophene carboxamide.

    Addition of the fluorobenzyl group: Finally, the thiophene carboxamide is reacted with a fluorobenzyl halide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N’-(4-(2-methylpropyloxy)-phenylmethyl)carbamide
  • 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine

Uniqueness

N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene carboxamides. This compound exhibits significant biological activity, particularly in cancer research and other therapeutic areas. Its structural components, including a thiophene ring, sulfonamide group, and piperazine moieties, contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₁N₃O₂S, with a molecular weight of approximately 373.42 g/mol. The presence of the fluorophenyl and methoxyphenyl groups enhances its interaction with biological targets, potentially increasing its efficacy against various diseases.

The biological activity of this compound is largely attributed to its ability to modulate several key signaling pathways involved in cell proliferation and apoptosis. Research indicates that it may inhibit cellular proliferation by targeting kinases such as CDC7 and PKA, which play crucial roles in cell cycle regulation and tumor growth inhibition. The piperazine moiety enhances binding affinity to these targets, making it a promising candidate for cancer therapy.

Anticancer Properties

Studies have demonstrated that derivatives of thiophene carboxamides exhibit potent anticancer activity. For instance, a related compound was shown to induce apoptosis in K562 chronic myelogenous leukemia cells at low micromolar concentrations, activating caspases 3 and 9 and leading to significant morphological changes in mitochondria . This suggests that this compound may share similar mechanisms of action.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties associated with thiophene derivatives. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting their utility in treating infections linked to metabolic dysregulation or neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer effects of thiophene carboxamide derivatives.
    • Findings : Compounds demonstrated IC50 values as low as 5.46 µM against Hep3B cancer cell lines, indicating strong antiproliferative effects .
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial efficacy of related compounds.
    • Results : Certain derivatives exhibited significant inhibition against pathogens like Escherichia coli and Pseudomonas aeruginosa, with activity indices surpassing traditional antibiotics like ampicillin .

Summary Table of Biological Activities

Compound NameKey FeaturesBiological Activity
This compoundThiophene ring; piperazine moietyAnticancer, antimicrobial
Thiophene Carboxamide Derivative 1Similar structureIC50 = 5.46 µM against Hep3B
Thiophene Carboxamide Derivative 2Enhanced binding affinityEffective against Gram-negative bacteria

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O4S2/c1-31-20-8-6-19(7-9-20)26-11-13-27(14-12-26)33(29,30)21-10-15-32-22(21)23(28)25-16-17-2-4-18(24)5-3-17/h2-10,15H,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYWUHSQFRWNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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